3-Nitroaniline hydrochloride

Übersicht

Beschreibung

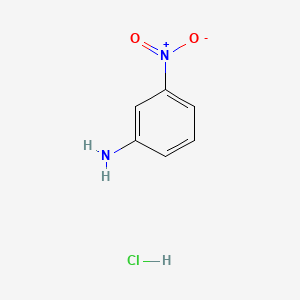

3-Nitroaniline hydrochloride is an organic compound derived from aniline, characterized by the presence of a nitro group (-NO2) at the meta position relative to the amino group (-NH2) on the benzene ring. This compound is commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: . The reaction typically involves the following steps:

- Dissolve 1,3-dinitrobenzene in a suitable solvent.

- Add hydrogen sulfide or sodium sulfide to the solution.

- Heat the mixture to facilitate the reduction reaction.

- Isolate the 3-nitroaniline product by filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of 3-nitroaniline hydrochloride often involves large-scale reduction reactions using hydrogen sulfide or sodium sulfide. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitroaniline hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Coupling Reactions: It can undergo azo coupling reactions to form azo dyes.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Nitration: Concentrated nitric acid and sulfuric acid.

Sulfonation: Sulfuric acid.

Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 3-Aminoaniline.

Nitration: 3,5-Dinitroaniline.

Sulfonation: 3-Nitroaniline-4-sulfonic acid.

Halogenation: 3-Nitro-4-chloroaniline or 3-Nitro-4-bromoaniline.

Wissenschaftliche Forschungsanwendungen

3-Nitroaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

3-Nitroaniline hydrochloride can be compared with other nitroaniline isomers:

2-Nitroaniline: Has the nitro group at the ortho position relative to the amino group. It is used in the synthesis of o-phenylenediamine and other chemicals.

4-Nitroaniline: Has the nitro group at the para position relative to the amino group. It is commonly used in the production of p-phenylenediamine and as an intermediate in dye synthesis.

Uniqueness: this compound is unique due to its meta substitution pattern, which influences its reactivity and the types of reactions it can undergo. This distinct positioning of the nitro group affects the compound’s electronic properties and its behavior in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

- 2-Nitroaniline

- 4-Nitroaniline

- 3,5-Dinitroaniline

Biologische Aktivität

3-Nitroaniline hydrochloride is an important compound in organic chemistry and has garnered attention due to its biological activity, particularly its potential mutagenic and carcinogenic properties. This article delves into the biological effects, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

This compound is a derivative of aniline with a nitro group at the meta position. Its chemical formula is CHClNO, and it appears as a yellow crystalline solid. The hydrochloride form enhances its solubility in water, making it easier to study its biological interactions.

Toxicity and Mutagenicity

Numerous studies have highlighted the toxicological profile of this compound:

- Acute Toxicity : The compound exhibits low to moderate acute toxicity. The LD50 (lethal dose for 50% of the population) values are reported as follows:

- Mutagenic Potential : In various assays, 3-nitroaniline has shown mutagenic properties:

The biological activity of this compound can be attributed to its metabolic activation, leading to the formation of reactive intermediates such as nitrenium ions. These ions can interact with cellular macromolecules, including proteins and DNA, resulting in cellular damage and mutagenesis .

Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

- Genotoxicity Studies : Research indicates that the compound can induce sister chromatid exchanges and chromosomal aberrations in mammalian cells under certain conditions .

- Inhibition Studies : Inhibition studies have shown that derivatives of 3-nitroaniline can affect cholinesterase activity, which is critical for neurotransmission. This suggests potential neurotoxic effects .

- Corrosion Inhibition : Interestingly, some studies have explored the use of 3-nitroaniline derivatives as corrosion inhibitors for metals, demonstrating its versatility beyond biological applications .

Case Studies

- Environmental Impact : A study focused on the determination of 3-nitroaniline in water samples using high-performance liquid chromatography (HPLC) highlighted concerns regarding its environmental persistence and potential bioaccumulation .

- Pharmacological Applications : Research on the synthesis of novel compounds based on 3-nitroaniline has shown promise in developing drugs with specific biological activities, although the nitro group is often viewed as a liability due to its associated toxicity .

Data Summary

| Property | Value/Observation |

|---|---|

| Chemical Formula | CHClNO |

| LD50 (Rats) | 2250 mg/kg |

| LD50 (Mice) | 1060 mg/kg |

| Mutagenicity | Positive in some Ames tests |

| Environmental Persistence | Detected in water samples |

Eigenschaften

IUPAC Name |

3-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUUMDDHHPVSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954881 | |

| Record name | 3-Nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33240-96-9 | |

| Record name | Benzenamine, 3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33240-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The first article discusses the synthesis of a photoaffinity label for the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor. How was 3-nitroaniline hydrochloride utilized in this synthesis?

A1: In this study, this compound served as a crucial building block in a multi-step synthesis of N-(3-azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine, a potential photoaffinity label for the PCP site of the NMDA receptor []. Researchers utilized the reactivity of the amine group in this compound to ultimately incorporate it into the guanidine structure of the target molecule. This involved reacting this compound with 1-naphthylcyanamide or 4-bromo-1-naphthylcyanamide in the presence of aluminum chloride, followed by several additional synthetic steps to achieve the desired photoaffinity probe.

Q2: The second study describes the synthesis of arylimido-substituted hexamolybdates with potential antitumor activity. What was the role of this compound in this context?

A2: In this case, this compound, along with its 2-methyl-4-nitro and 2-methyl-5-nitro derivatives, were reacted with octamolybdate ions in the presence of N,N'-dicyclohexylcarbodiimide (DCC) []. This reaction resulted in the formation of novel arylimido-substituted hexamolybdate compounds. The presence of the nitro group in this compound and its derivatives likely influences the electronic properties of the resulting hexamolybdates, which could be related to their observed preliminary antitumor activity against K562 cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.